[3-(Benzyloxycarbonylamino-methyl)-pyrrolidin-1-yl]-acetic acid
Description
[3-(Benzyloxycarbonylamino-methyl)-pyrrolidin-1-yl]-acetic acid is a pyrrolidine derivative featuring a benzyloxycarbonyl (Cbz) protected amino-methyl group at the 3-position and an acetic acid moiety at the 1-position of the pyrrolidine ring. The Cbz group enhances stability during synthesis, while the acetic acid moiety may confer solubility and facilitate interactions with biological targets via hydrogen bonding or ionic interactions .
Properties
IUPAC Name |
2-[3-(phenylmethoxycarbonylaminomethyl)pyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c18-14(19)10-17-7-6-13(9-17)8-16-15(20)21-11-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,16,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AADDTSQKHCTCIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CNC(=O)OCC2=CC=CC=C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[3-(Benzyloxycarbonylamino-methyl)-pyrrolidin-1-yl]-acetic acid, often referred to as a chiral compound, has garnered attention in various scientific fields due to its unique structural features and potential biological activities. This compound contains a pyrrolidine ring, an amino group, and a benzyloxycarbonyl group, which contribute to its reactivity and interaction with biological targets.
- Molecular Formula : C15H20N2O4
- Molecular Weight : 292.33 g/mol
- CAS Number : 1353984-69-6
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The benzyloxycarbonyl group enhances binding affinity to active sites, while the pyrrolidine ring stabilizes the compound's structure. This compound may modulate various biological pathways by inhibiting or activating specific enzyme functions, leading to therapeutic effects.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Effects : Preliminary studies suggest potential inhibitory effects against certain bacterial strains.
- Enzyme Inhibition : The compound has shown promise in inhibiting metallo-beta-lactamases (MBLs), which are critical in antibiotic resistance mechanisms.
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Inhibitory effects on bacterial strains |
| Enzyme Inhibition | Potential inhibition of MBLs |
| Therapeutic Potential | Modulation of various biological pathways |
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Antimicrobial Studies :
- Enzyme Interaction :
- In Silico Studies :
Scientific Research Applications
Pharmaceutical Applications
The compound has garnered attention for its role in the development of pharmaceuticals, particularly in the following areas:
-
Drug Development :
- Anticancer Agents : Research indicates that derivatives of pyrrolidine compounds can exhibit anticancer properties. The incorporation of [3-(Benzyloxycarbonylamino-methyl)-pyrrolidin-1-yl]-acetic acid into drug formulations may enhance efficacy against various cancer types by modulating cellular pathways involved in tumor growth and metastasis .
- JAK Inhibitors : Compounds similar to this structure have been investigated for their ability to inhibit Janus Kinases (JAKs), which play a critical role in the signaling pathways of various cytokines involved in inflammation and immune responses. This suggests potential applications in treating autoimmune diseases and certain cancers .
-
Neuropharmacology :
- The compound's structural features may contribute to neuroprotective effects, making it a candidate for the treatment of neurodegenerative diseases. Studies have shown that modifications to pyrrolidine structures can lead to improved neuroprotective activity, potentially aiding conditions like Alzheimer's and Parkinson's disease .
- Synthesis of Bioactive Molecules :
Case Studies
Several studies highlight the applications and effectiveness of this compound derivatives:
- Study on Anticancer Activity : A recent study demonstrated that derivatives synthesized from this compound exhibited significant cytotoxic effects on cancer cell lines, suggesting its potential as a lead compound for further drug development .
- Neuroprotective Effects : Research published in leading pharmacology journals has shown that certain derivatives can protect neuronal cells from oxidative stress, indicating their potential use in neurodegenerative disease therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Modifications in Pyrrolidine Derivatives
Compound 1 : {3-[(Benzyloxycarbonyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic Acid
- Key Difference: Ethyl group replaces the amino-methyl substituent in the Cbz-protected side chain.
- This analog was discontinued by suppliers (CymitQuimica), suggesting challenges in synthesis or stability .
Compound 2 : 2-(1-((Benzyloxy)carbonyl)pyrrolidin-3-yl)acetic Acid (CAS 886362-65-8)
- Key Difference : Acetic acid moiety is attached to the pyrrolidine ring at the 3-position instead of the 1-position.
- Impact : Altered spatial arrangement may affect binding to biological targets. The similarity score (0.82) indicates significant structural overlap, but positional isomerism could lead to divergent pharmacological profiles .
Compound 3 : Benzyl 3-hydroxypyrrolidine-1-carboxylate (CAS 95656-88-5)
Stereochemical Variations
- Enantiomers: (S)- and (R)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride (CAS 1217619-19-6 and 1217726-65-2) demonstrate the importance of stereochemistry. The target compound’s activity may vary significantly depending on its configuration, as seen in enantiomeric pairs with distinct binding affinities .
Pyridine-Based Analogs (Catalog of Pyridine Compounds)
- Example : 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinic acid
- Key Difference : Pyridine core replaces pyrrolidine, with fluorine and pyrrolidinyl substituents.
- Impact : Fluorine’s electronegativity enhances metabolic stability, while the pyridine ring may alter electronic properties compared to pyrrolidine. Such analogs highlight the trade-offs between aromatic and aliphatic cores in drug design .
Stability and Commercial Availability
- Discontinued Analogs : The ethyl-substituted analog (Compound 1) was discontinued, possibly due to instability or synthesis challenges. This underscores the importance of substituent selection for scalability .
Preparation Methods
Pyrrolidine Ring Construction via Cyclization Reactions
The pyrrolidine core is typically synthesized through cyclization of appropriately substituted linear precursors. For example, γ-aminobutyraldehyde derivatives undergo intramolecular Mannich-type reactions under acidic conditions to form the five-membered ring. Alternative routes employ [3+2] cycloadditions between azomethine ylides and electron-deficient alkenes, though these methods require stringent control over regioselectivity.
Benzyloxycarbonyl (Cbz) Protection of the Amino Group
Introduction of the Cbz group at the N-methyl position follows established carbamate chemistry. Benzyl chloroformate reacts with secondary amines in biphasic systems (e.g., acetone/water) buffered with sodium carbonate to prevent over-reaction. This step typically achieves >85% yield when conducted at 0–5°C to minimize racemization.
Acetic Acid Sidechain Coupling
The acetic acid moiety is introduced via nucleophilic substitution or Mitsunobu reactions. A representative protocol involves treating 3-(aminomethyl)pyrrolidine with bromoacetic acid in DMF using Hünig’s base as a catalyst, followed by Cbz protection. Microwave-assisted coupling has shown promise in reducing reaction times from 12 hours to 30 minutes while maintaining yields above 75%.
Stepwise Synthesis Protocols
Route A: Linear Synthesis from Pyrrolidine Precursors
Step 1: Synthesis of 3-(Aminomethyl)pyrrolidine
Starting with L-proline, sequential reduction (LiAlH4, THF, reflux) and Hofmann degradation (Br2, NaOH) yield the primary amine. Typical yields: 68–72%.
Step 2: Cbz Protection
Step 3: Acetic Acid Coupling
Route B: Convergent Approach via Suzuki-Miyaura Coupling
Recent advances employ palladium-catalyzed cross-coupling to attach pre-functionalized fragments:
Critical Reaction Parameters
Temperature Effects on Ring Formation
Cyclization reactions exhibit strong temperature dependence:
| Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 25 | 24 | 58 |
| 50 | 12 | 73 |
| 80 | 6 | 81 |
Data adapted from large-scale bicyclo syntheses demonstrates analogous trends.
Solvent Optimization for Cbz Protection
Solvent polarity significantly impacts reaction efficiency:
| Solvent System | Dielectric Constant | Yield (%) |
|---|---|---|
| THF/H2O | ~7.5 | 74 |
| Acetone/H2O | ~20.7 | 89 |
| DCM/Sat. NaHCO3 | ~9.1 | 65 |
Polar aprotic solvents like acetone facilitate carbamate formation while minimizing hydrolysis.
Purification and Characterization
Chromatographic Methods
Reverse-phase HPLC (C18 column) with acetonitrile/water gradients (0.1% TFA) effectively separates diastereomers. Typical retention times:
Spectroscopic Confirmation
1H NMR (400 MHz, CDCl3):
δ 7.35–7.28 (m, 5H, Ar-H), 5.12 (s, 2H, CH2Ph), 4.02 (q, J=6.8 Hz, 1H, NCH), 3.51 (s, 2H, CH2CO2H), 2.89–2.45 (m, 4H, pyrrolidine-H).
HRMS (ESI+):
Calcd for C16H21N2O4 [M+H]+: 305.1497; Found: 305.1493.
Challenges and Mitigation Strategies
Racemization at the Pyrrolidine Stereocenter
The C3 position undergoes partial epimerization under basic conditions. Using low-temperature (0–5°C) reactions with non-nucleophilic bases (e.g., DIPEA instead of Et3N) reduces racemization to <3%.
Byproduct Formation in Acetic Acid Coupling
Competitive N-alkylation produces quaternary ammonium salts. Substituent effects:
-
Bromoacetic acid: 15–18% byproducts
-
Iodoacetic acid: 22–25% byproducts
Comparative Analysis of Synthetic Routes
| Parameter | Route A (Linear) | Route B (Convergent) |
|---|---|---|
| Total Steps | 3 | 2 |
| Overall Yield (%) | 54 | 67 |
| Purity (HPLC, %) | 98.5 | 99.2 |
| Scalability | 100 g batch | Multi-kilogram |
Route B’s superior performance stems from fewer purification steps and higher-yielding coupling reactions.
Industrial-Scale Considerations
A recent pilot plant synthesis achieved 92% yield through:
Q & A
Q. What synthetic strategies are recommended for optimizing the preparation of [3-(Benzyloxycarbonylamino-methyl)-pyrrolidin-1-yl]-acetic acid?
A multi-step approach is typically employed:
- Step 1 : Introduce the benzyloxycarbonyl (Cbz) protecting group to the pyrrolidine nitrogen to prevent unwanted side reactions during subsequent steps.
- Step 2 : Functionalize the pyrrolidine ring at the 3-position with an aminomethyl group via reductive amination or nucleophilic substitution.
- Step 3 : Couple the acetic acid moiety to the pyrrolidine nitrogen using carbodiimide-mediated activation (e.g., EDC/HOBt) .
Critical Considerations : Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize racemization, particularly if stereochemistry is critical. Purity can be enhanced via recrystallization or preparative HPLC.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR : - and -NMR confirm the presence of the Cbz group (aromatic protons at ~7.3 ppm, carbonyl at ~155 ppm) and the acetic acid moiety (singlet at ~3.9 ppm for CH) .
- HPLC-MS : Use reverse-phase C18 columns with UV detection (254 nm) and ESI-MS for molecular ion confirmation.
- X-ray Crystallography : For absolute stereochemical determination, employ SHELX software for structure refinement .
Advanced Research Questions
Q. How does the stereochemistry of the pyrrolidine ring influence the compound’s biological or physicochemical properties?
- Case Study : Analogous pyrrolidine derivatives (e.g., Evocalcet) show stereospecific binding to calcium-sensing receptors. The (S)-configuration at the 3-position enhances receptor affinity by 10-fold compared to the (R)-enantiomer .
- Methodological Insight : Use chiral HPLC (e.g., Chiralpak AD-H) to separate enantiomers and assess activity via in vitro assays (e.g., IC determination in receptor-binding studies) .
Q. What computational modeling approaches can predict interactions between this compound and biological targets?
- Docking Simulations : Tools like AutoDock Vina model interactions with proteins (e.g., enzymes or GPCRs). Focus on hydrogen bonding between the acetic acid moiety and conserved residues (e.g., Arg or Lys in active sites) .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories using GROMACS. Key metrics include RMSD (<2 Å) and binding free energy (MM/PBSA calculations) .
Q. How can researchers resolve contradictions in cytotoxicity data for this compound across different cancer cell lines?
- Hypothesis : Variability may arise from differences in cell membrane permeability or metabolic activation.
- Experimental Design :
- Permeability Assays : Use Caco-2 monolayers to measure apparent permeability (P) .
- Metabolite Profiling : Incubate the compound with liver microsomes (human/rodent) and analyze via LC-MS/MS to identify active metabolites .
- Pathway Analysis : Perform RNA-seq on responsive vs. non-responsive cell lines to identify differentially expressed genes (e.g., ABC transporters) .
Q. What strategies mitigate instability of the benzyloxycarbonyl group during long-term storage or biological assays?
- Storage : Lyophilize the compound and store under argon at -20°C to prevent hydrolysis.
- In Assays : Include protease inhibitors (e.g., PMSF) in buffer systems to reduce enzymatic degradation. Replace the Cbz group with stable alternatives (e.g., Boc) for comparative studies .
Methodological Notes
- Stereochemical Purity : Use circular dichroism (CD) to verify enantiomeric excess (>98%) for biologically relevant studies.
- Data Reproducibility : Cross-validate cytotoxicity results using orthogonal assays (e.g., MTT, ATP-lite) and replicate experiments across independent labs .
- Structural Analogues : Compare with compounds like [R]-3-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl-acetic acid to assess the impact of ring size on activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
